molecular formula C20H17Cl3N4O2S B4577658 2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-dichlorophenyl)acetamide

2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-dichlorophenyl)acetamide

Cat. No. B4577658
M. Wt: 483.8 g/mol
InChI Key: PMJOMALCTAXMFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazole and thiadiazole derivatives involves multi-step reactions starting from primary compounds to achieve the desired complex structure. For example, novel compounds have been synthesized by reacting specific chlorophenyl and triazole precursors, showcasing the intricate steps involved in creating such compounds (Xue et al., 2008; Huicheng Wang et al., 2010)(Xue et al., 2008)(Huicheng Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized using techniques like X-ray crystallography, which provides insights into the arrangement of atoms and the geometry of the molecule. Studies have shown specific dihedral angles between rings in the structure and detailed the inter- and intramolecular forces that stabilize the molecule (Xue et al., 2008)(Xue et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include various substitutions and modifications of the functional groups leading to a wide array of derivatives with diverse properties. For instance, the reaction of chlorophenyl and triazole components has been used to synthesize compounds with specific structural characteristics (Huicheng Wang et al., 2010)(Huicheng Wang et al., 2010).

Scientific Research Applications

Synthesis and Structural Analysis

  • A study described the synthesis and crystal structure of a related compound, highlighting the intricate details of its molecular structure and providing insights into its potential interactions and reactivity based on its crystalline form. The analysis of such structures is crucial for understanding the chemical and physical properties of these compounds, which could be pivotal in their application in material science or as precursors in various chemical syntheses (Xue et al., 2008).

Biological Activities

  • Another study evaluated the antioxidant and antitumor activities of some nitrogen heterocycles, demonstrating the potential biomedical applications of compounds within this chemical family. These findings suggest that similar compounds could be investigated for their therapeutic potential, contributing to the development of new treatments or diagnostic tools (M. A. El-Moneim et al., 2011).

Catalytic Applications

  • Research on palladium(II)-catalyzed synthesis of various ring structures, including lactones and lactams, from compounds containing allyl groups, suggests potential catalytic applications of such chemicals in organic synthesis. This demonstrates the versatility of these compounds in facilitating the formation of complex molecular structures, which is a critical aspect of synthetic organic chemistry (B. Ali et al., 1996).

Inhibition Studies

  • A study on the synthesis of novel heterocyclic compounds derived from similar structures and their investigation into lipase and α-glucosidase inhibition highlights the potential of these compounds in the development of enzyme inhibitors. Such inhibitors are valuable in the treatment of diseases like diabetes and obesity, suggesting a possible avenue for the application of the compound in therapeutic development (O. Bekircan et al., 2015).

properties

IUPAC Name

2-[[5-[(4-chlorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl3N4O2S/c1-2-10-27-17(11-29-14-8-6-13(21)7-9-14)25-26-20(27)30-12-18(28)24-19-15(22)4-3-5-16(19)23/h2-9H,1,10-12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJOMALCTAXMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=C(C=CC=C2Cl)Cl)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-dichlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-dichlorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-dichlorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-dichlorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-dichlorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-dichlorophenyl)acetamide

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